4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine
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Overview
Description
This compound is a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step protocol. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds is typically assigned by HRMS, IR, 1H and 13C NMR experiments . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a multi-step protocol . The exact reactions would depend on the specific synthesis protocol used.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Mechanism of Action
Target of Action
The primary targets of 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to changes in the proteins’ activity, which in turn influences the cellular responses to inflammation and stress .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , and the NF-kB inflammatory pathway . These pathways are critical for maintaining cellular homeostasis and responding to stress and inflammation .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve further exploration of their biological activity and potential therapeutic applications. For instance, some compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
4-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-15-13-18(20-14-19-15)22-11-9-21(10-12-22)8-7-16-3-5-17(23-2)6-4-16/h3-6,13-14H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVAAWIMJZEKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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